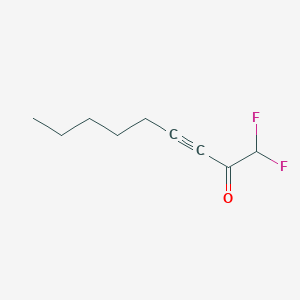
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH. It is known for its role as a degradation product of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As a degradation product of Metaxalone, it is relevant in pharmacological studies related to muscle relaxants.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. In the context of its role as a degradation product of Metaxalone, it may interact with neurotransmitter receptors or ion channels in muscle cells, leading to muscle relaxation. The exact molecular pathways and targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metaxalone: The parent compound, used as a muscle relaxant.
1-Amino-3-(3,5-dimethylphenoxy)-2-propanol: A closely related compound with similar structural features.
Uniqueness
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- is unique due to its specific structural configuration and its role as a degradation product of Metaxalone. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
110493-27-1 |
|---|---|
Formule moléculaire |
C11H18ClNO2 |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
1-amino-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H |
Clé InChI |
KMLJFMOWQYTITC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCC(CN)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


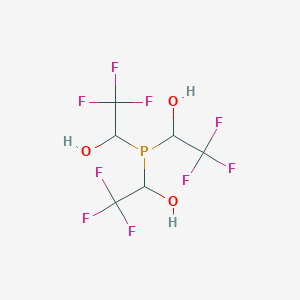

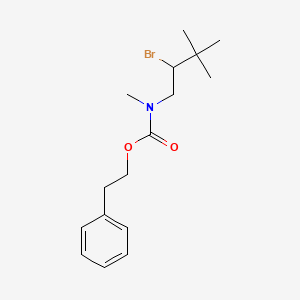
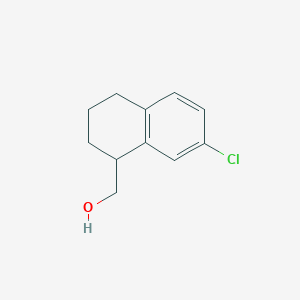


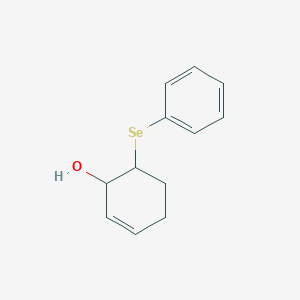

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
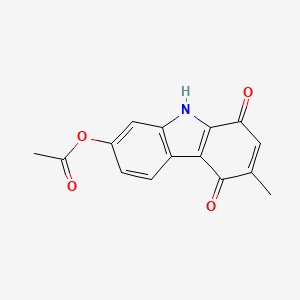

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
